![molecular formula C15H21NO4 B1377554 (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 631899-15-5](/img/structure/B1377554.png)
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
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Description
-(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid, also known as S-benzyl-4-methylpentanoic acid (S-BMPA) is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring amino acid, L-valine, and is often used as a building block for the synthesis of other compounds. In addition, S-BMPA has been studied for its potential use in pharmaceuticals, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Stereochemistry : The compound has been utilized in the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are significant in understanding the stereochemistry of certain amino acids in marine toxins and antitumor antibiotics (Giordano, Spinella, & Sodano, 1999).
Synthesis of α- and γ-Substituted Amides and Peptides : This compound has been key in synthesizing precursors to amides and peptides of methotrexate, an important chemotherapeutic agent, involving both α- and γ-carboxyl groupings (Piper, Montgomery, Sirotnak, & Chello, 1982).
Friedel-Crafts Reaction Studies : It has played a role in Friedel-Crafts reaction studies, particularly in the synthesis and reaction of related compounds (Natekar & Samant, 2010).
Study of CH-Acidity and Nucleophilic Amino Alkylation : The compound's derivatives have been studied for their CH-acidity in relation to nucleophilic amino alkylation (Schlecker, Seebach, & Lubosch, 1978).
Crystal Structure Analysis : Its derivatives have been used in the crystal structure analysis of amino acid conjugates, contributing to the understanding of molecular interactions (Karmakar et al., 2014).
Synthesis of Enantiomeric Excesses of Tert-thiols : This compound has been involved in the synthesis of optically active α-mercapto derivatives of various acids, aiding in the understanding of enantiomeric excesses in organic chemistry (Strijtveen & Kellogg, 1987).
Asymmetric Synthesis of Amino Acids : It has been used in the asymmetric synthesis of amino acids, particularly in processes involving lithium amides (Davies, Fletcher, & Roberts, 2011).
Electrochemical Studies : Derivatives of this compound have been studied for their influence on the electrochemical properties of conductive polymer films, highlighting its relevance in materials science (Kowsari, Ehsani, Assadi, & Safari, 2018).
properties
IUPAC Name |
(2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZAEQMKZMDWPI-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid |
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